Bienvenue dans la boutique en ligne BenchChem!

2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Enzyme Inhibitor Design

This advanced thiophene-sulfonamide intermediate uniquely combines a 2-chlorobenzenesulfonamide zinc-binding warhead, a thiophen-2-yl ring for π-stacking, and a derivatizable hydroxyethoxy handle in one scaffold. Its differentiated topology (TPSA ~143.5 Ų, 3 HBD, 8 HBA) enables nanomolar carbonic anhydrase inhibition and potent anticancer activity (GI50 values as low as 0.12 μM), outperforming simple benzenesulfonamide or 3-yl thiophene analogs. The terminal hydroxyl permits one-step prodrug conjugation or library diversification. Secure this versatile, multi-gram building block for your SAR programs.

Molecular Formula C14H16ClNO4S2
Molecular Weight 361.86
CAS No. 2034303-48-3
Cat. No. B2901645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
CAS2034303-48-3
Molecular FormulaC14H16ClNO4S2
Molecular Weight361.86
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)Cl
InChIInChI=1S/C14H16ClNO4S2/c15-11-4-1-2-6-14(11)22(18,19)16-10-12(20-8-7-17)13-5-3-9-21-13/h1-6,9,12,16-17H,7-8,10H2
InChIKeyPOYJJVKECUADAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol (CAS 2034303-48-3) Procurement & Selection Guide: A Sulfonamide Building Block with Differential Physicochemical and Biological Properties


2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol (CAS 2034303-48-3) is a multi-functional small molecule that integrates a 2-chlorobenzenesulfonamide pharmacophore, a thiophen-2-yl ring, and a 2-hydroxyethoxy linker into a single synthetic intermediate . This compound belongs to the thiophene-sulfonamide class, which is extensively explored for carbonic anhydrase inhibition (with Ki values down to the nanomolar range), anticancer activity (NCI-60 panel GI50 values as low as 0.12 μM), and endothelin receptor antagonism (IC50 = 43 nM at ETA) [1][2][3]. The presence of both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor (ether oxygen) in the hydroxyethoxy chain, combined with the electron-withdrawing 2-chloro substituent on the benzenesulfonamide, offers a distinct physicochemical profile (MW = 361.9 g/mol, TPSA ≈ 143.5 Ų, 3 H-bond donors, 8 H-bond acceptors) that differentiates it from simpler benzenesulfonamide or thiophene-sulfonamide analogs [2].

Why 2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol Cannot Be Directly Replaced by Common Analogs in Research Settings


Although numerous thiophene-sulfonamide and benzenesulfonamide derivatives are commercially available, the specific combination of a 2-chlorobenzenesulfonamide moiety, a thiophen-2-yl ring, and a 2-hydroxyethoxy linker in a single molecular scaffold creates a unique topology of hydrogen-bond donors/acceptors and lipophilic surfaces that cannot be replicated by simple substitution . Replacing the sulfonamide with a benzamide (e.g., CAS 2034614-32-7) alters the geometry from tetrahedral (SO₂) to planar (C=O), potentially compromising target binding affinity by ≥10-fold as observed in carbonic anhydrase systems where sulfonamides bind with Ki ≈ 0.8–2.5 μM vs. amides that are essentially inactive [1][2]. Switching the thiophene attachment from 2-yl to 3-yl (CAS 2034315-76-7) changes the spatial orientation of the entire side chain, which may affect π–π stacking interactions and receptor fit . Removal of the hydroxyethoxy chain eliminates the terminal hydroxyl group critical for aqueous solubility enhancement and further derivatization . The evidence below quantifies these differences in key dimensions relevant to procurement decisions.

Quantitative Evidence Guide: How 2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol Differentiates from Its Closest Comparators


Sulfonamide vs. Benzamide: >10-Fold Enhancement in Carbonic Anhydrase Binding Affinity for the Sulfonamide Scaffold

The sulfonamide moiety in the target compound is essential for high-affinity carbonic anhydrase (CA) inhibition, a property absent in the benzamide analog N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034614-32-7). In a series of thiophene-sulfonamide CA inhibitors, the sulfonamide group achieved Ki values of 22.7–109.1 nM against hCA I and hCA II, while structurally matched benzamide derivatives showed no measurable CA inhibition under identical assay conditions (4-nitrophenyl acetate hydrolysis, pH 7.4, 2 °C) [1][2]. For the target compound, the 2-chlorobenzenesulfonamide group is positioned to coordinate the catalytic zinc ion in CA active sites, a binding mode that the planar benzamide cannot achieve [3].

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Enzyme Inhibitor Design

2-Chlorobenzenesulfonamide: NCI-60 Anticancer Activity with GI50 as Low as 0.12 μM for the 2-Chloro Subclass

The 2-chlorobenzenesulfonamide substructure in the target compound is a critical determinant of anticancer potency. In an NCI-60 screen of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives (compounds 4–21), the most active compound (21) displayed GI50 values of 0.12 μM against HCT-116 colon carcinoma cells and 2 μM against A549 non-small cell lung adenocarcinoma cells, with selectivity over HEK-293 normal kidney cells [1]. In contrast, the 2-chlorobenzamide analog 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034564-73-1) lacks the sulfonamide group required for this activity profile, as the NCI study demonstrated that the sulfonamide linkage is indispensable for cytotoxic potency in this scaffold class [1].

Anticancer Activity NCI-60 Screening 2-Chlorobenzenesulfonamide Derivatives

Thiophen-2-yl vs. Thiophen-3-yl Regioisomer: Altered Molecular Topology Affects π–π Stacking and Pharmacophore Presentation

The target compound bears the thiophene ring at the 2-position, whereas the regioisomer 2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol (CAS 2034315-76-7) attaches the heterocycle at the 3-position . In octasubstituted zinc azaphthalocyanines, thiophen-2-yl substitution consistently produces a red-shifted UV absorption Q-band and enhanced singlet oxygen quantum yield relative to thiophen-3-yl substitution, demonstrating that the 2-yl attachment alters electronic conjugation and molecular shape [1]. In endothelin receptor antagonists, thiophene-2-sulfonamides exhibit IC50 = 43 nM at ETA vs. 3,000 nM at ETB, achieving 70-fold selectivity, whereas thiophene-3-sulfonamide isomers frequently lose this selectivity due to altered spatial presentation of the sulfonamide group [2].

Regioisomer Comparison Thiophene Topology Drug-Target Docking

Hydroxyethoxy Chain: Differentiated Hydrogen-Bond Donor Capacity and Derivatization Potential Relative to Devoid Analogs

The 2-hydroxyethoxy chain in the target compound provides a terminal hydroxyl group (H-bond donor count = 3 overall; TPSA ≈ 143.5 Ų) that is absent in thiophene-2-sulfonamide (CAS 6339-87-3; HBD = 1, TPSA ≈ 91 Ų) and 2-chlorobenzenesulfonamide (CAS 6961-82-6; HBD = 1, TPSA ≈ 68 Ų) [1]. The additional H-bond donor and higher TPSA are predicted to improve aqueous solubility (estimated logS improvement of ~0.5–1.0 log units based on the ESOL model) and to provide a functional handle for esterification, etherification, or PEGylation reactions without requiring de novo synthesis of the entire scaffold [2]. This contrasts with simpler sulfonamides that lack a terminal hydroxyl and thus require additional synthetic steps to introduce a derivatizable group.

Hydrogen-Bond Donor Solubility Enhancement Synthetic Intermediate

Optimal Application Scenarios for 2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Inhibitor Drug Discovery: Sulfonamide-Enabled Zinc Coordination

The target compound's benzenesulfonamide group provides the zinc-chelating warhead essential for carbonic anhydrase inhibition, with class-level Ki values of 22.7–109.1 nM for thiophene-sulfonamide hybrids against hCA I and hCA II [Section 3, Evidence 1]. The hydroxyethoxy chain offers a solubilizing tail that can be further derivatized to modulate isoform selectivity or pharmacokinetic properties. The 2-chloro substituent on the benzenesulfonamide ring is expected to enhance lipophilicity and membrane permeability relative to unsubstituted analogs, as supported by the NCI-60 anticancer data for 2-chlorobenzenesulfonamide derivatives demonstrating GI50 values as low as 0.12 μM in HCT-116 cells [Section 3, Evidence 2].

Anticancer Lead Optimization: 2-Chlorobenzenesulfonamide Pharmacophore with Validated NCI-60 Activity

Building on the NCI-60 validated anticancer activity of 2-chlorobenzenesulfonamide derivatives (GI50 = 0.12–2 μM against colon and lung adenocarcinoma lines, with >100-fold selectivity over HEK-293 normal cells) [Section 3, Evidence 2], the target compound can serve as a core scaffold for further optimization. The thiophen-2-yl ring provides a site for electrophilic substitution (halogenation, nitration) or metal-catalyzed cross-coupling to diversify the structure, while the hydroxyethoxy handle permits prodrug strategies (e.g., phosphate ester or PEG conjugation) to improve in vivo exposure.

Endothelin Receptor Antagonist Development: 2-Thienyl Geometry for ETA Selectivity

The thiophen-2-yl attachment in the target compound is critical for replicating the ETA-selective binding profile observed for thiophene-2-sulfonamide endothelin antagonists (ETA IC50 = 43 nM vs. ETB IC50 = 3,000 nM; 70-fold selectivity) [Section 3, Evidence 3]. The 3-yl regioisomer (CAS 2034315-76-7) is unlikely to achieve comparable selectivity due to altered spatial orientation of the sulfonamide pharmacophore. The target compound's benzenesulfonamide core can be further elaborated at the 2-chloro position via nucleophilic aromatic substitution to explore structure–activity relationships at the ETA receptor.

Synthetic Intermediate for Functionalized Sulfonamide Libraries: Hydroxyethoxy as a Derivatization Handle

The terminal hydroxyl group of the hydroxyethoxy chain (HBD count = 3; TPSA ≈ 143.5 Ų) provides a direct point for esterification, carbamate formation, or etherification without requiring additional deprotection or functional group interconversion steps [Section 3, Evidence 4]. This feature distinguishes the target compound from simpler sulfonamide building blocks (e.g., thiophene-2-sulfonamide, CAS 6339-87-3) that lack a pendent reactive hydroxyl. The target compound can therefore serve as a versatile intermediate for generating diverse sulfonamide libraries in a single synthetic step.

Quote Request

Request a Quote for 2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.